molecular formula C11H12FN5O4S B2383998 N-(Cyanomethyl)-2-[(3-fluoro-5-sulfamoylphenyl)carbamoylamino]acetamide CAS No. 2248881-36-7

N-(Cyanomethyl)-2-[(3-fluoro-5-sulfamoylphenyl)carbamoylamino]acetamide

Cat. No.: B2383998
CAS No.: 2248881-36-7
M. Wt: 329.31
InChI Key: MBHHNDQEUQWPNP-UHFFFAOYSA-N
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Description

N-(Cyanomethyl)-2-[(3-fluoro-5-sulfamoylphenyl)carbamoylamino]acetamide is a complex organic compound with potential applications in various fields such as pharmaceuticals, agrochemicals, and materials science. This compound is characterized by the presence of a cyanomethyl group, a fluorinated aromatic ring, and a sulfamoylphenyl moiety, which contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(Cyanomethyl)-2-[(3-fluoro-5-sulfamoylphenyl)carbamoylamino]acetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Fluorinated Aromatic Intermediate:

    Carbamoylation: The fluorinated aromatic intermediate is then reacted with a carbamoyl chloride derivative to form the carbamoylamino intermediate.

    Introduction of the Cyanomethyl Group:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process intensification strategies to scale up the production while maintaining high efficiency and safety standards.

Chemical Reactions Analysis

Types of Reactions

N-(Cyanomethyl)-2-[(3-fluoro-5-sulfamoylphenyl)carbamoylamino]acetamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to reduce specific functional groups within the molecule.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the aromatic ring or the cyanomethyl group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Nucleophiles such as amines, thiols, and halides; electrophiles such as alkyl halides and acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfonic acid derivatives, while reduction may produce amine or alcohol derivatives.

Mechanism of Action

The mechanism of action of N-(Cyanomethyl)-2-[(3-fluoro-5-sulfamoylphenyl)carbamoylamino]acetamide involves its interaction with specific molecular targets and pathways. The presence of the fluorinated aromatic ring and the sulfamoyl group allows the compound to bind to enzymes or receptors, potentially inhibiting their activity or modulating their function. The cyanomethyl group may also play a role in the compound’s reactivity and binding affinity .

Comparison with Similar Compounds

Similar Compounds

    N-(Cyanomethyl)-2-[(3-chloro-5-sulfamoylphenyl)carbamoylamino]acetamide: Similar structure but with a chlorine atom instead of fluorine.

    N-(Cyanomethyl)-2-[(3-bromo-5-sulfamoylphenyl)carbamoylamino]acetamide: Similar structure but with a bromine atom instead of fluorine.

    N-(Cyanomethyl)-2-[(3-iodo-5-sulfamoylphenyl)carbamoylamino]acetamide: Similar structure but with an iodine atom instead of fluorine.

Uniqueness

The uniqueness of N-(Cyanomethyl)-2-[(3-fluoro-5-sulfamoylphenyl)carbamoylamino]acetamide lies in the presence of the fluorine atom, which can significantly influence its chemical reactivity, biological activity, and physicochemical properties. Fluorine atoms can enhance the compound’s metabolic stability, lipophilicity, and ability to form strong hydrogen bonds, making it a valuable compound in various applications .

Properties

IUPAC Name

N-(cyanomethyl)-2-[(3-fluoro-5-sulfamoylphenyl)carbamoylamino]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12FN5O4S/c12-7-3-8(5-9(4-7)22(14,20)21)17-11(19)16-6-10(18)15-2-1-13/h3-5H,2,6H2,(H,15,18)(H2,14,20,21)(H2,16,17,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBHHNDQEUQWPNP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1F)S(=O)(=O)N)NC(=O)NCC(=O)NCC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12FN5O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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